2-(5-Chlorothiophen-2-yl)-3-methylquinoline-4-carboxylic acid
CAS No.: 350997-52-3
Cat. No.: VC7090613
Molecular Formula: C15H10ClNO2S
Molecular Weight: 303.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 350997-52-3 |
|---|---|
| Molecular Formula | C15H10ClNO2S |
| Molecular Weight | 303.76 |
| IUPAC Name | 2-(5-chlorothiophen-2-yl)-3-methylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C15H10ClNO2S/c1-8-13(15(18)19)9-4-2-3-5-10(9)17-14(8)11-6-7-12(16)20-11/h2-7H,1H3,(H,18,19) |
| Standard InChI Key | CTDRLKREHGWTBW-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC=CC=C2N=C1C3=CC=C(S3)Cl)C(=O)O |
Introduction
Structural Overview and Molecular Characteristics
2-(5-Chlorothiophen-2-yl)-3-methylquinoline-4-carboxylic acid features a quinoline core substituted at the 2-position with a 5-chlorothiophene moiety, a methyl group at the 3-position, and a carboxylic acid functional group at the 4-position. The IUPAC name reflects this substitution pattern: 2-(5-chlorothiophen-2-yl)-3-methylquinoline-4-carboxylic acid. Key molecular properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>15</sub>H<sub>10</sub>ClNO<sub>2</sub>S | |
| Molecular Weight | 303.76 g/mol | |
| Canonical SMILES | CC1=C(C2=CC=CC=C2N=C1C3=CC=C(S3)Cl)C(=O)O | |
| InChI Key | CTDRLKREHGWTBW-UHFFFAOYSA-N |
The planar quinoline system enables π-π stacking interactions, while the chlorothiophene and carboxylic acid groups introduce sites for electrophilic substitution and hydrogen bonding, respectively.
Synthesis and Preparation Methods
While explicit protocols for this compound remain limited, synthetic strategies for analogous quinoline-thiophene hybrids provide insight into plausible routes:
Friedel-Crafts Acylation Approach
A method adapted from 5-chlorothiophene-2-carboxylic acid synthesis involves Friedel-Crafts acylation. Using 2-chlorothiophene and trichloroacetyl chloride with AlCl<sub>3</sub> catalysis yields 2-trichloroacetyl-5-chlorothiophene, followed by alkaline hydrolysis . For the target compound, this thiophene intermediate could couple with a pre-functionalized quinoline precursor.
Cross-Coupling Strategies
Palladium-catalyzed Suzuki-Miyaura coupling might link halogenated quinoline derivatives with thiophene boronic acids. For instance, 3-methylquinoline-4-carboxylic acid bearing a bromine at the 2-position could react with 5-chlorothiophen-2-ylboronic acid.
Grignard Reagent Utilization
A Grignard reagent derived from 5-chloro-2-bromothiophene (reacting with Mg) could insert into a quinoline carbonyl group, followed by oxidation to regenerate the carboxylic acid .
Physicochemical Properties
Experimental data remain sparse, but computational predictions suggest:
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LogP: ~3.1 (moderate lipophilicity due to chlorothiophene and methyl groups)
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pKa: Carboxylic acid proton ≈ 4.2 (typical for aromatic carboxylic acids)
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Solubility: Limited aqueous solubility (<1 mg/mL) but soluble in DMSO or DMF
Thermogravimetric analysis of similar quinoline derivatives indicates decomposition temperatures above 250°C, suggesting reasonable thermal stability.
Biological Activity and Research Findings
Though direct studies on this compound are lacking, structural analogs demonstrate notable bioactivity:
Kinase Inhibition
Chlorothiophene-containing compounds exhibit kinase inhibitory activity. SAR107375, a dual thrombin/factor Xa inhibitor, highlights the pharmacophoric value of chlorothiophene moieties . The target compound’s carboxylic acid group could mimic substrate carboxylates in kinase ATP-binding pockets.
Applications in Pharmaceutical Development
Lead Compound Optimization
The carboxylic acid group permits salt formation (e.g., sodium or potassium salts) to improve solubility for in vivo studies. Ester prodrugs (e.g., ethyl ester) could enhance oral bioavailability.
Structure-Activity Relationship (SAR) Studies
Comparative analysis with related structures reveals:
The 3-methyl group may sterically hinder metabolism, while the chlorothiophene enhances target binding through hydrophobic interactions .
Future Research Directions
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Synthetic Methodology Development: Optimize yields via continuous flow reactors or microwave-assisted synthesis.
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ADMET Profiling: Assess absorption, distribution, and toxicity using in silico models (e.g., SwissADME).
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Target Identification: Screen against kinase panels or GPCR libraries to identify putative targets.
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Formulation Studies: Explore nanoparticle delivery systems to address solubility limitations.
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